molecular formula C21H27N3O4S B2765904 N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1049514-07-9

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2765904
CAS No.: 1049514-07-9
M. Wt: 417.52
InChI Key: ODMADGOAIUUFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound characterized by a benzodioxine core linked to a sulfonamide group and a 4-phenylpiperazine-substituted propyl chain. This structure confers dual functionality: the benzodioxine moiety enhances metabolic stability and lipophilicity, while the phenylpiperazine group facilitates interaction with serotonin (5-HT) receptors, particularly 5-HT1A. The sulfonamide linker contributes to hydrogen bonding and solubility, critical for pharmacokinetic optimization.

The compound’s design aligns with CNS-targeted agents, leveraging piperazine’s affinity for neurotransmitter receptors and benzodioxine’s pharmacokinetic advantages .

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-29(26,19-7-8-20-21(17-19)28-16-15-27-20)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,17,22H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMADGOAIUUFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reductive amination of a benzo-dioxine derivative with a phenylpiperazine derivative. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to several pharmacologically active agents and has been investigated for its potential as a therapeutic agent. The presence of the benzodioxine and sulfonamide moieties contributes to its biological activity.

Therapeutic Potential

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy against various diseases. For instance, research has shown that modifications to the sulfonamide group can lead to compounds with improved activity against enzymes involved in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase.

α-Glucosidase Inhibition

In a study examining new sulfonamides with benzodioxane structures, it was found that certain derivatives exhibited significant inhibition of α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients. The synthesized compounds were tested, revealing promising results that suggest potential use in diabetes management .

Acetylcholinesterase Inhibition

Additionally, the compound's derivatives have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme helps increase acetylcholine levels in the brain, potentially improving cognitive function .

Anti-Infective Properties

Recent research has also highlighted the anti-infective properties of compounds related to N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Antifungal Activity

A series of novel compounds derived from similar scaffolds have been synthesized and evaluated for antifungal activity against various strains of fungi, including Candida species. Some derivatives demonstrated greater efficacy than traditional antifungal agents like fluconazole, indicating their potential as new therapeutic options for fungal infections .

Biological Screening and Case Studies

Several studies have conducted biological screening to assess the pharmacological profiles of this compound and its derivatives:

Case Study: Antibacterial Activity

In vitro studies have shown that certain derivatives possess antibacterial properties against common pathogens. The agar well diffusion method was employed to evaluate the zone of inhibition for synthesized compounds, demonstrating significant antibacterial activity .

Case Study: Anthelmintic Activity

The anthelmintic properties of some derivatives were also evaluated using standard methods, showing effectiveness against parasitic worms .

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, receptor affinities, and therapeutic applications of the target compound and analogues:

Compound Name Core Structure Key Substituents Receptor Affinity Therapeutic Application Source Evidence
N-[3-(4-Phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Benzodioxine + sulfonamide 4-Phenylpiperazine-propyl chain Likely 5-HT1A (inferred) CNS disorders (hypothetical)
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide Benzodioxine + indazole Difluoropropanoyl, tetrahydrofuran Undisclosed Patent-protected process ()
Lecozotan Hydrochloride Benzodioxine + pyridinyl 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine, cyano group 5-HT1A antagonist Alzheimer’s disease
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzoxazine + benzothiophene Trifluorophenyl, isopropyl Undisclosed Antiparasitic (heartworm)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine 4-Phenylpiperazine-propyl chain Undisclosed Pharmaceutical impurity standard

Key Findings from Comparative Analysis

However, its sulfonamide group differentiates it from lecozotan’s cyano-pyridinyl motif, which may alter binding kinetics . In contrast, benzoxazine derivatives () prioritize antiparasitic activity over CNS effects, likely due to trifluorophenyl and benzothiophene substituents enhancing hydrophobic interactions with parasitic targets .

Pharmacokinetic Profiles: Benzodioxine-containing compounds (e.g., and ) exhibit enhanced metabolic stability compared to benzoxazine or triazolopyridine analogues. This is attributed to the electron-rich oxygen atoms in benzodioxine, which resist oxidative degradation .

Synthetic Challenges :

  • Piperazine-propyl chain installation (common in , and 6) requires precise alkylation steps to avoid impurities like those listed in (e.g., chlorophenylpiperazine derivatives) .

Research Implications and Limitations

  • Gaps in Data: Direct receptor affinity or in vivo efficacy data for the target compound are absent in the provided evidence.
  • Contradictions: While benzodioxine derivatives are typically CNS-focused (), demonstrates that minor structural changes (e.g., benzoxazine vs. benzodioxine) can redirect therapeutic applications entirely .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H23N5O3S
Molecular Weight : 377.48 g/mol
IUPAC Name : N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The compound features a benzodioxine core linked to a sulfonamide group and a piperazine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine ring structure allows it to modulate serotonin (5-HT) and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Additionally, the sulfonamide group may enhance the compound's solubility and bioavailability.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties by acting as serotonin reuptake inhibitors (SSRIs). This mechanism increases serotonin levels in the synaptic cleft, contributing to improved mood and emotional regulation.

Antiviral Properties

Studies have shown that derivatives of piperazine possess antiviral activity against several viruses, including HIV and HSV. For instance, compounds structurally related to N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine have demonstrated efficacy in inhibiting viral replication in vitro.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored through various assays. It has shown activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Case Study 1: Antiviral Screening

A study evaluated the antiviral activity of several piperazine derivatives against HIV-1. Among them, a compound structurally similar to N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine showed moderate protection against viral replication with a 50% cytotoxic concentration (CC50) of approximately 92 μM in Vero cells .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain modifications to the piperazine structure could enhance antibacterial efficacy .

Data Summary

Activity Type Tested Compound Effectiveness Reference
AntidepressantPiperazine derivativesIncreased serotonin levels
AntiviralSimilar structure to N-[3-(4-phenylpiperazin...Moderate protection against HIV
AntimicrobialDerivatives tested against bacteriaEffective against Gram-positive bacteria

Q & A

Q. How can interdisciplinary approaches enhance the mechanistic understanding of this compound’s polypharmacology?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactions with off-target enzymes (e.g., kinases, phosphatases) .
  • Network Pharmacology : Integrate omics data (transcriptomics, proteomics) with STRING or KEGG pathway analysis to identify synergistic targets .
  • Cryo-EM Studies : Resolve ligand-receptor complexes at near-atomic resolution to elucidate allosteric modulation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.